[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound features a pyrimidine ring substituted with a thiophenyl group and an amine functional group, making it of interest in medicinal chemistry. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It has been referenced in several studies focusing on its synthesis and biological evaluation, indicating its relevance in ongoing research in organic chemistry and pharmacology .
[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride is classified as an organic compound, specifically a thiol derivative of pyrimidine. It falls under the category of heterocyclic compounds due to the presence of the nitrogen-containing pyrimidine ring. Its molecular formula is CHClNS, with a molecular weight of approximately 232.72 g/mol.
The synthesis of [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions.
The molecular structure of [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride consists of:
[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride participates in various chemical reactions:
The reactivity of this compound is largely attributed to its functional groups, allowing it to act as both a nucleophile and electrophile under appropriate conditions .
The mechanism of action for compounds containing [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride typically involves interactions at the molecular level with biological targets such as enzymes or receptors:
Studies have shown that derivatives of this compound exhibit varying degrees of biological activity, including antimicrobial and anticancer properties . Quantitative structure-activity relationship studies help elucidate these mechanisms further.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy can be employed to characterize this compound further .
[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride has several scientific uses:
[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride (CAS: 127813-33-6) is a chemically distinct small molecule featuring an ortho-aminophenyl group linked to a pyrimidine ring via a thioether bridge, rendered as a hydrochloride salt for stability. Its canonical SMILES representation (Cl.Nc1ccccc1Sc1ncccn1) and molecular formula (C₁₀H₁₀ClN₃S, MW: 239.72 g/mol) underscore a compact yet versatile heterocyclic architecture [1] [8]. This compound exemplifies the broader class of S-arylaminophenyl-pyrimidine derivatives, where the strategic placement of nitrogen atoms (pyrimidine), sulfur (thioether), and amine group enables multifaceted interactions with biological targets. Unlike simpler aniline-pyrimidine conjugates, the thioether linker enhances conformational flexibility and electronic delocalization, facilitating unique binding geometries critical for enzyme inhibition. Its initial documentation in chemical catalogs highlighted laboratory utility [1], but recent research has revealed its underappreciated potential as a privileged scaffold in targeted drug discovery.
The documented synthesis of [2-(pyrimidin-2-ylthio)phenyl]amine hydrochloride emerged in the early 1990s (CAS registration: 127813-33-6), initially cataloged as a chemical reagent without explicit therapeutic investigation. Early applications focused on its use as a building block for organic synthesis due to the nucleophilicity of its aniline group and the electrophilic potential of its pyrimidine ring [1] [8]. A significant paradigm shift occurred in the 2010s, coinciding with advances in kinase and ion channel drug discovery. Researchers recognized that its structural framework—a hydrogen-bond capable aniline, a conformationally flexible thioaryl linker, and a heteroaromatic pyrimidine—mirrored key pharmacophoric elements in validated inhibitors. For example, the discovery that N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines (structurally analogous derivatives) acted as potent Aurora kinase inhibitors (e.g., CYC116, Ki ~8-9 nM) demonstrated the therapeutic relevance of this chemotype [2].
Table 1: Evolution of Key Derivatives Derived from [2-(Pyrimidin-2-ylthio)phenyl]amine Scaffold
Year | Derivative Compound | Target/Activity | Significance |
---|---|---|---|
~2010 | CYC116 | Aurora A/B Kinase Inhibitor (Ki = 8-9 nM) | Validated aminopyrimidine-thiazole scaffold for antimitotics; entered Phase I trials [2] |
2016 | 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine | Kv1.5 Ion Channel Blocker (IC₅₀ < 1 µM) | Demonstrated atrial-selective antiarrhythmic effects in preclinical models [5] |
2023 | PLK4 Inhibitors (e.g., 8h) | PLK4 Inhibitor (IC₅₀ = 6.7 nM) | Achieved high potency via scaffold hopping from aminopyrazole to aminopyrimidine [3] |
The 2020s witnessed a surge in scholarly interest, driven by three factors:
This compound has become a testbed for modern medicinal chemistry principles, particularly in structure-based drug design (SBDD) and scaffold engineering. Its crystallographically confirmed binding modes have elucidated critical principles of molecular recognition:
Table 2: Binding Interactions of Key Derivatives in Complex with Biological Targets
Target | Derivative | Key Interactions | Biological Outcome |
---|---|---|---|
Aurora B | CYC116 | Pyrimidine N1–Cys-92 H-bond; Aniline–Glu-90 salt bridge | Mitotic arrest, polyploidy in cancer cells [2] |
PLK4 | Compound 8h | Pyrimidine–Glu-90/Cys-92 H-bonds; Fluorophenyl extension to DFG pocket | Centriole duplication blockade [3] |
Kv1.5 | Compound 13k | Pyrimidine π-stacking with Phe501; Aniline–Thr479 H-bond | Atrial ERP prolongation without ventricular effects [5] |
Furthermore, this scaffold has validated scaffold hopping as a strategy to overcome limitations of first-generation inhibitors:
Despite advances, critical gaps impede the full exploitation of this scaffold:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: